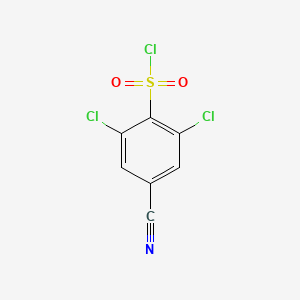![molecular formula C18H20N8 B2733900 1-{[3-(1H-1,2,3-Benzotriazol-1-ylmethyl)-1,3-diazinan-1-yl]methyl}-1H-1,2,3-benzotriazole CAS No. 129410-38-4](/img/structure/B2733900.png)
1-{[3-(1H-1,2,3-Benzotriazol-1-ylmethyl)-1,3-diazinan-1-yl]methyl}-1H-1,2,3-benzotriazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[3-(1H-1,2,3-Benzotriazol-1-ylmethyl)-1,3-diazinan-1-yl]methyl}-1H-1,2,3-benzotriazole is a complex organic compound that features a benzotriazole moiety Benzotriazole derivatives are known for their stability and versatility in various chemical reactions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[3-(1H-1,2,3-Benzotriazol-1-ylmethyl)-1,3-diazinan-1-yl]methyl}-1H-1,2,3-benzotriazole typically involves the reaction of benzotriazole with suitable diazinane derivatives under controlled conditions. One common method involves the use of chlorotriphenylphosphonium benzotriazolate as a reagent, which reacts with amines to form the desired compound . The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1-{[3-(1H-1,2,3-Benzotriazol-1-ylmethyl)-1,3-diazinan-1-yl]methyl}-1H-1,2,3-benzotriazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions, where it acts as a leaving group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzotriazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amine derivatives .
Applications De Recherche Scientifique
1-{[3-(1H-1,2,3-Benzotriazol-1-ylmethyl)-1,3-diazinan-1-yl]methyl}-1H-1,2,3-benzotriazole has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-{[3-(1H-1,2,3-Benzotriazol-1-ylmethyl)-1,3-diazinan-1-yl]methyl}-1H-1,2,3-benzotriazole involves its interaction with molecular targets such as enzymes and receptors. The benzotriazole moiety can form π-π stacking interactions and hydrogen bonds with target molecules, influencing their activity and stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzotriazole: A simpler derivative with similar stability and reactivity.
1-Methyl-1H-1,2,3-benzotriazole: Another benzotriazole derivative with different substituents.
4-(1H-Benzotriazol-1-ylmethyl)benzoic acid: A compound with a carboxylic acid functional group.
Uniqueness
1-{[3-(1H-1,2,3-Benzotriazol-1-ylmethyl)-1,3-diazinan-1-yl]methyl}-1H-1,2,3-benzotriazole is unique due to its combination of the benzotriazole moiety with a diazinane ring, providing distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Propriétés
IUPAC Name |
1-[[3-(benzotriazol-1-ylmethyl)-1,3-diazinan-1-yl]methyl]benzotriazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N8/c1-3-8-17-15(6-1)19-21-25(17)13-23-10-5-11-24(12-23)14-26-18-9-4-2-7-16(18)20-22-26/h1-4,6-9H,5,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDHNLRQBVKTYTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CN(C1)CN2C3=CC=CC=C3N=N2)CN4C5=CC=CC=C5N=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-Cyclohexyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B2733818.png)

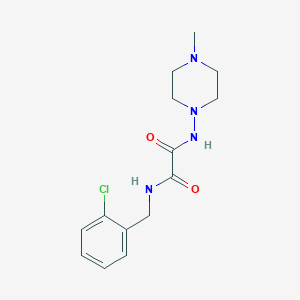

![[(1-Cyanocyclohexyl)carbamoyl]methyl 1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate](/img/structure/B2733826.png)
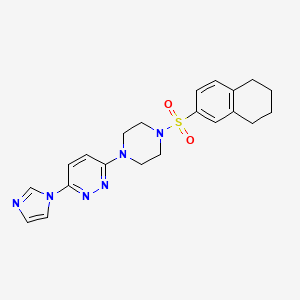

![phenyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrimidine-4-carboxylate](/img/structure/B2733832.png)
![N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide](/img/structure/B2733834.png)
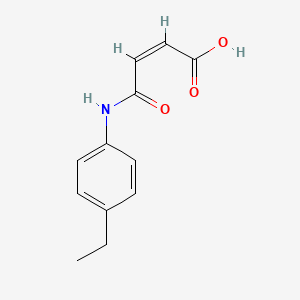
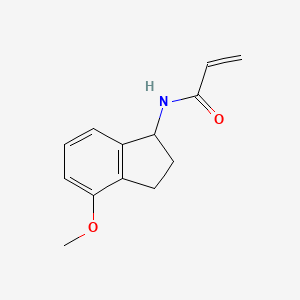
![Methyl 4-[(2-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanoate](/img/structure/B2733838.png)
![2-[(4-Methylphenyl)sulfanyl]-3-phenylquinoline](/img/structure/B2733839.png)
